molecular formula C25H32O4 B12355910 3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12355910
M. Wt: 396.5 g/mol
InChI Key: ZPVZQCLWTNBCIT-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 3-prenylated flavanones, characterized by a flavanone backbone (a chromen-4-one ring system) substituted with a prenyl group (3,7-dimethylocta-2,6-dienyl) and hydroxyl groups at specific positions. The compound’s structural features, including the prenyl chain and hydroxylation pattern, are critical for its physicochemical properties and interactions with biological targets, such as enzymes or receptors involved in oxidative stress or inflammation pathways .

Properties

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C25H32O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9,12-13,15,20-21,24,26-27H,4,6,8,10-11,14H2,1-3H3/b17-7+

InChI Key

ZPVZQCLWTNBCIT-REZTVBANSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=COC3CC(CCC3C2=O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3CC(CCC3C2=O)O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple stepsCommon reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurizing agents and various catalysts to facilitate the condensation reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or hydrocarbons.

Scientific Research Applications

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products .

Mechanism of Action

The mechanism of action of 3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It may act by modulating enzyme activities, interacting with cellular receptors, or influencing gene expression. The specific pathways involved depend on the biological context and the target cells or tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s uniqueness, a comparative analysis with structurally related flavonoids and prenylated derivatives is provided below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Highlights
3-[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-... Hexahydrochromen-4-one - 4-Hydroxyphenyl with prenyl chain (2E configuration)
- 7-Hydroxy group
~428.5 (estimated) Hypothesized antioxidant, anti-inflammatory
2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-... Dihydrochromen-4-one - 2,4-Dihydroxyphenyl with prenyl chain
- Additional 5,7-dihydroxy groups
~454.5 Antimicrobial, anticancer potential
7-Hydroxy-3,3',4',5,6,8-hexamethoxyflavone Flavone - 3,4-Dimethoxyphenyl
- Multiple methoxy groups (3,5,6,8)
~432.4 Reported cytotoxicity in cancer cell lines

Key Comparative Insights

Structural Variations: The hexahydrochromen-4-one core in the target compound confers partial ring saturation, which may enhance membrane permeability compared to fully aromatic flavones like 7-hydroxy-3,3',4',5,6,8-hexamethoxyflavone . The prenyl group (3,7-dimethylocta-2,6-dienyl) in both the target compound and 2-[5-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-...

Bioactivity Differences :

  • The additional hydroxyl groups in 2-[5-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-... enhance its antioxidant capacity but may reduce metabolic stability compared to the target compound’s single 7-hydroxy group .
  • Methoxy-rich derivatives (e.g., 7-hydroxy-3,3',4',5,6,8-hexamethoxyflavone ) exhibit higher cytotoxicity but lower solubility, limiting their therapeutic applicability .

Stereochemical Considerations: The 2E configuration of the prenyl chain in the target compound may influence binding to hydrophobic pockets in proteins, a feature absent in non-prenylated flavonoids .

Research Findings and Limitations

  • Antioxidant Activity : Computational studies suggest that the 4-hydroxyphenyl and 7-hydroxy groups in the target compound enable radical scavenging, though experimental validation is pending .
  • Synthetic Challenges : The complexity of introducing the prenyl group and achieving proper stereochemistry complicates large-scale synthesis, a limitation shared with analogs like 2-[5-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-... .
  • Nomenclature Discrepancies: As seen in , minor errors in chemical naming (e.g., triazole vs. chromenone systems) highlight the need for rigorous validation in structural reporting .

Biological Activity

The compound 3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one , commonly referred to as Corylinin , is a complex organic molecule belonging to the class of coumarins . This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure

The chemical structure of Corylinin can be summarized as follows:

  • IUPAC Name : 3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
  • Molecular Formula : C22H30O5
  • Molecular Weight : 374.48 g/mol

Physical Properties

PropertyValue
Solubility1.4 mg/mL in water
LogP (octanol-water)2.45
Polar Surface Area104.06 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Anti-inflammatory Effects

Corylinin has been studied for its anti-inflammatory properties . Research indicates that coumarins exhibit significant anti-inflammatory effects by modulating various inflammatory pathways and cytokine production. A study highlighted the ability of natural coumarin compounds to mitigate inflammation and inflammatory reactions through immune modulation .

Antioxidant Activity

The compound has demonstrated notable antioxidant activity , which is crucial for combating oxidative stress in cells. This activity is linked to the presence of hydroxyl groups in its structure that can scavenge free radicals. The antioxidant properties contribute to its potential in preventing chronic diseases associated with oxidative damage.

Anticancer Potential

Corylinin has shown promise in anticancer research . In vitro studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets involved in cancer progression is an area of ongoing research.

Neuroprotective Effects

Recent studies suggest that Corylinin may possess neuroprotective properties , potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to its antioxidant capacity and ability to modulate neuroinflammatory responses.

Study on Anti-inflammatory Activity

A comprehensive study conducted on several coumarin derivatives indicated that Corylinin significantly reduced pro-inflammatory cytokines in a mouse model of acute inflammation. The results demonstrated a reduction in edema and pain response compared to control groups .

Anticancer Mechanism Investigation

In another investigation focusing on the anticancer effects of Corylinin, researchers found that it inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The study utilized various assays to confirm cell viability and apoptosis markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.